molecular formula C32H33N3O B4650897 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide

Cat. No. B4650897
M. Wt: 475.6 g/mol
InChI Key: HTZFZXHRLFBMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide, also known as Flibanserin, is a drug used for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a lack of sexual desire and can cause significant distress and interpersonal difficulties. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.

Mechanism of Action

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. The drug acts as a partial agonist for serotonin receptors and an antagonist for dopamine and norepinephrine receptors. This leads to an increase in sexual desire by altering the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide has been shown to have a number of biochemical and physiological effects. The drug increases levels of dopamine and norepinephrine in the prefrontal cortex, which is associated with reward and motivation. N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide also increases levels of serotonin in the brain, which is associated with mood regulation and sexual desire. The drug has been shown to have a positive effect on sexual function, including increased sexual desire, arousal, and orgasm.

Advantages and Limitations for Lab Experiments

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide has a number of advantages and limitations for use in lab experiments. The drug has been extensively studied and has a well-established mechanism of action. N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide is also relatively safe and well-tolerated, with few side effects. However, the drug can be difficult to synthesize and has a relatively short half-life, which can make dosing and administration challenging.

Future Directions

There are a number of future directions for research on N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide. One area of interest is the potential use of the drug in the treatment of other conditions, such as depression and anxiety. N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide has also been studied for its potential use in men with sexual dysfunction. Further research is needed to explore the long-term safety and efficacy of the drug, as well as its potential use in combination with other treatments.

Scientific Research Applications

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide has been extensively studied for its use in the treatment of HSDD in women. Clinical trials have shown that the drug can significantly improve sexual desire and satisfaction in women with HSDD. N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide has also been studied for its potential use in other conditions such as depression and anxiety.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O/c1-32(27-13-7-3-8-14-27,28-15-9-4-10-16-28)31(36)33-29-17-19-30(20-18-29)35-23-21-34(22-24-35)25-26-11-5-2-6-12-26/h2-20H,21-25H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZFZXHRLFBMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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